molecular formula C9H12N4O3 B3060667 Benzenamine, N-(1-hydrazino-2-nitroethenyl)-4-methoxy- CAS No. 62390-83-4

Benzenamine, N-(1-hydrazino-2-nitroethenyl)-4-methoxy-

Cat. No. B3060667
CAS RN: 62390-83-4
M. Wt: 224.22 g/mol
InChI Key: VECCTINFBXUGPQ-UHFFFAOYSA-N
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Description

“Benzenamine, N-(1-hydrazino-2-nitroethenyl)-” is a chemical compound . It’s also known as "N-[(1Z)-1-hydrazinyl-2-nitroethenyl]aniline" .


Molecular Structure Analysis

“N-[(1Z)-1-hydrazinyl-2-nitroethenyl]aniline” has a molecular weight of 194.19 . Its InChI code is 1S/C8H10N4O2/c9-11-8(6-12(13)14)10-7-4-2-1-3-5-7/h1-6,10-11H,9H2/b8-6- .

Scientific Research Applications

Synthesis and Characterization

A study by Malhotra et al. (2012) synthesized a series of (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives and characterized them using IR, 1H NMR, and 13C NMR spectra. These compounds demonstrated antifungal activity, with some showing significant activity against Candida albicans, Candida tropicalis, and Aspergillus niger, compared to the standard antifungal agent clotrimazole. The minimum inhibitory concentration of these compounds ranged from 1.62-25 µg/mL against fungi, highlighting the potential of benzenamine derivatives in antifungal applications Malhotra et al., 2012.

Corrosion Inhibition

Nazir et al. (2019) explored the corrosion inhibition effect of Schiff bases, including N-(4-((4-((phenylimino)methyl)phenoxy)methoxy)benzylidene)benzenamine (UA), on aluminum alloy AA2219-T6 in an acidic medium. The study found that these Schiff bases function as mixed inhibitors and the adsorption followed the Langmuir adsorption isotherm, indicating a dominant chemical mechanism. The incorporation of electron-donating methoxy and ethoxy group substitutions significantly enhanced the anticorrosion efficiency, providing insights into the structure-activity relationship of these compounds for corrosion inhibition applications Nazir et al., 2019.

Nerve-Highlighting Fluorescent Contrast Agents

Gibbs-Strauss et al. (2011) investigated the physicochemical and optical properties of 4,4‘-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-benzenamine (BMB) and its red-shifted derivative for use as nerve-highlighting fluorescent contrast agents in image-guided surgery. Both agents were able to cross the blood-nerve and blood-brain barriers, rendering myelinated nerves fluorescent after systemic injection. These findings suggest the potential of such compounds in enhancing surgical precision by sparing nerves during procedures Gibbs-Strauss et al., 2011.

Safety and Hazards

“N-[(1Z)-1-hydrazinyl-2-nitroethenyl]aniline” has the GHS07 pictogram. The hazard statements are H302, H312, and H332. The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

N-(1-hydrazinyl-2-nitroethenyl)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-16-8-4-2-7(3-5-8)11-9(12-10)6-13(14)15/h2-6,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECCTINFBXUGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=C[N+](=O)[O-])NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395518
Record name Benzenamine, N-(1-hydrazino-2-nitroethenyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62390-83-4
Record name N-(1-Hydrazinyl-2-nitroethenyl)-4-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62390-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N-(1-hydrazino-2-nitroethenyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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